4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin
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Overview
Description
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a chemical compound that serves as an intermediate in the synthesis of Simvastatin analogs. Simvastatin is a widely used statin medication for lowering cholesterol levels in the blood. This compound, with the molecular formula C31H52ClNO7Si and a molecular weight of 614.29, plays a crucial role in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves multiple steps, starting from Simvastatin itself
Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure purity and yield. The reactions are performed using specific reagents and catalysts, and the process is scaled up to meet commercial demands.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve hydrogen gas and a suitable catalyst.
Substitution reactions typically require specific halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including other statins and their analogs.
Biology: In biological research, it can be used to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: Medically, it serves as a precursor in the production of Simvastatin, which is used to treat hypercholesterolemia and prevent cardiovascular diseases.
Industry: In the pharmaceutical industry, it is utilized in the large-scale synthesis of Simvastatin and related compounds.
Mechanism of Action
The mechanism by which 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin exerts its effects involves inhibiting the enzyme HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.
Comparison with Similar Compounds
Lovastatin
Pravastatin
Atorvastatin
Rosuvastatin
Uniqueness: 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other statins.
Properties
IUPAC Name |
[(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOYWJDUOUAWQJ-LHXKCWNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52ClNO7Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561407 |
Source
|
Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123852-22-2 |
Source
|
Record name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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